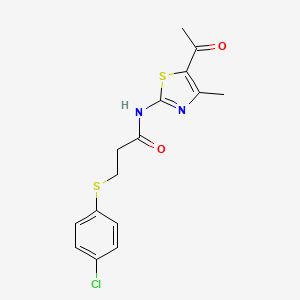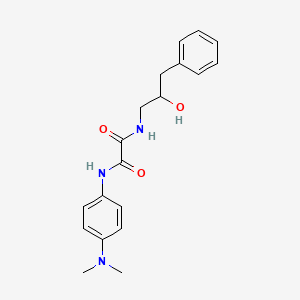![molecular formula C18H21N3O4 B2918104 ETHYL 2,4-DIMETHYL-5-{[(3-METHYLPHENYL)FORMOHYDRAZIDO]CARBONYL}-1H-PYRROLE-3-CARBOXYLATE CAS No. 865615-23-2](/img/structure/B2918104.png)
ETHYL 2,4-DIMETHYL-5-{[(3-METHYLPHENYL)FORMOHYDRAZIDO]CARBONYL}-1H-PYRROLE-3-CARBOXYLATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL 2,4-DIMETHYL-5-{[(3-METHYLPHENYL)FORMOHYDRAZIDO]CARBONYL}-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2,4-DIMETHYL-5-{[(3-METHYLPHENYL)FORMOHYDRAZIDO]CARBONYL}-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. The starting materials often include ethyl acetoacetate, 2,4-dimethylpyrrole, and 3-methylphenylhydrazine. The reaction conditions usually require the presence of a catalyst, such as p-toluenesulfonic acid, and solvents like ethanol or methanol. The reaction mixture is heated under reflux to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature, pressure, and pH, is crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反应分析
Types of Reactions
ETHYL 2,4-DIMETHYL-5-{[(3-METHYLPHENYL)FORMOHYDRAZIDO]CARBONYL}-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyrrole ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted pyrrole compounds.
科学研究应用
ETHYL 2,4-DIMETHYL-5-{[(3-METHYLPHENYL)FORMOHYDRAZIDO]CARBONYL}-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of ETHYL 2,4-DIMETHYL-5-{[(3-METHYLPHENYL)FORMOHYDRAZIDO]CARBONYL}-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
3-Ethyl-2,4-dimethylpyrrole: A simpler pyrrole derivative used in the synthesis of dyes and pigments.
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: Another pyrrole derivative with applications in organic synthesis.
Uniqueness
ETHYL 2,4-DIMETHYL-5-{[(3-METHYLPHENYL)FORMOHYDRAZIDO]CARBONYL}-1H-PYRROLE-3-CARBOXYLATE is unique due to its complex structure, which includes both pyrrole and hydrazido functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
IUPAC Name |
ethyl 2,4-dimethyl-5-[[(3-methylbenzoyl)amino]carbamoyl]-1H-pyrrole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-5-25-18(24)14-11(3)15(19-12(14)4)17(23)21-20-16(22)13-8-6-7-10(2)9-13/h6-9,19H,5H2,1-4H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLIIBXFTXKPHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C)C(=O)NNC(=O)C2=CC=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-methyl-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-7-[(3-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2918024.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B2918026.png)
![2-amino-N-[3-(propan-2-yloxy)propyl]-1-[(thiophen-2-yl)methyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2918027.png)
![5-amino-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2918028.png)
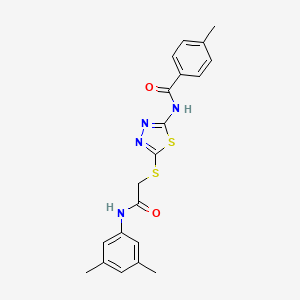
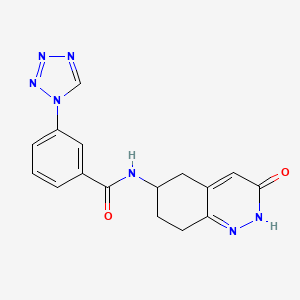
![N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2918034.png)
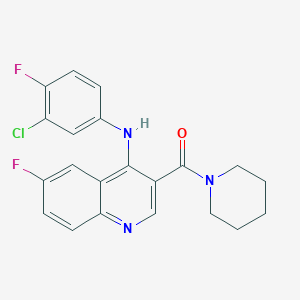
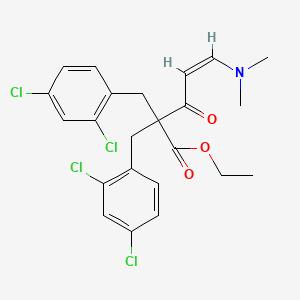
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2918038.png)
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((2-(trifluoromethyl)phenyl)amino)formamide](/img/structure/B2918039.png)
